Cas no 34773-66-5 (1-(4-ethylphenyl)urea)

1-(4-Ethylphenyl)urea is a substituted urea derivative characterized by the presence of an ethyl group at the para position of the phenyl ring. This compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for the development of more complex molecules. Its structural features, including the urea moiety and aromatic substitution, make it a versatile building block for heterocyclic compounds and bioactive agents. The ethyl group enhances lipophilicity, which can influence solubility and binding properties in target applications. The compound is typically synthesized under controlled conditions to ensure high purity and consistency, making it suitable for research and industrial use.
1-(4-ethylphenyl)urea structure
1-(4-ethylphenyl)urea structure
Product Name:1-(4-ethylphenyl)urea
CAS No:34773-66-5
MF:C9H12N2O
MW:164.204381942749
CID:317643
PubChem ID:853782
Update Time:2025-08-05

1-(4-ethylphenyl)urea Chemical and Physical Properties

Names and Identifiers

    • Urea,N-(4-ethylphenyl)-
    • (4-ethylphenyl)urea
    • 1-(4-ethylphenyl)urea
    • (p-Ethylphenyl)urea
    • DTXSID70188324
    • 34773-66-5
    • SCHEMBL1953686
    • N-(4-ethylphenyl)urea
    • AKOS000142458
    • NS00029730
    • N,N-Athyl-phenyl-harnstoff
    • EINECS 252-207-2
    • Inchi: 1S/C9H12N2O/c1-2-7-3-5-8(6-4-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12)
    • InChI Key: PCKCTBMQZSHNNS-UHFFFAOYSA-N
    • SMILES: O=C(N)NC1C=CC(=CC=1)CC

Computed Properties

  • Exact Mass: 164.09506
  • Monoisotopic Mass: 164.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • PSA: 55.12

1-(4-ethylphenyl)urea Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B440403-5mg
1-(4-ethylphenyl)urea
34773-66-5
5mg
$ 50.00 2022-06-07
TRC
B440403-10mg
1-(4-ethylphenyl)urea
34773-66-5
10mg
$ 65.00 2022-06-07
TRC
B440403-50mg
1-(4-ethylphenyl)urea
34773-66-5
50mg
$ 135.00 2022-06-07

Additional information on 1-(4-ethylphenyl)urea

1-(4-Ethylphenyl)Urea: A Comprehensive Overview

1-(4-Ethylphenyl)urea (CAS No. 34773-66-5) is a chemical compound that has garnered significant attention in various scientific and industrial applications. This compound, classified under the broader category of ureas, exhibits unique properties that make it valuable in fields ranging from pharmaceuticals to materials science. The CAS number 34773-66-5 serves as a universally recognized identifier for this compound, ensuring consistency in its identification across global scientific literature and regulatory frameworks.

The molecular structure of 1-(4-ethylphenyl)urea consists of a urea group (-NHC(O)NH-) attached to a substituted phenyl ring. The substituent on the phenyl ring is an ethyl group, which introduces steric and electronic effects that influence the compound's reactivity and solubility. Recent studies have highlighted the importance of such substituents in modulating the pharmacokinetic properties of urea-based compounds, making 1-(4-ethylphenyl)urea a promising candidate for drug delivery systems.

One of the most notable applications of 1-(4-ethylphenyl)urea is in the field of drug discovery. Researchers have explored its potential as a scaffold for designing bioactive molecules, particularly in the development of kinase inhibitors. A 2023 study published in *Nature Communications* demonstrated that 1-(4-ethylphenyl)urea derivatives exhibit potent inhibitory activity against several oncogenic kinases, suggesting their potential as anticancer agents. This finding underscores the importance of exploring urea derivatives as therapeutic candidates.

In addition to its pharmacological applications, 1-(4-ethylphenyl)urea has found utility in material science. Its ability to form stable crystalline structures makes it an attractive candidate for use in organic electronics. A recent investigation by scientists at Stanford University revealed that films prepared from 1-(4-ethylphenyl)urea exhibit excellent charge transport properties, making them suitable for use in organic light-emitting diodes (OLEDs). This discovery opens new avenues for its application in next-generation electronic devices.

The synthesis of 1-(4-ethylphenyl)urea typically involves nucleophilic substitution reactions or condensation processes. A widely adopted method involves the reaction of 4-ethylphenyl isocyanate with ammonia or primary amines under controlled conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall carbon footprint associated with its production.

From an environmental perspective, understanding the ecological impact of 1-(4-ethylphenyl)urea is crucial. Studies conducted by the European Chemicals Agency (ECHA) indicate that this compound exhibits low acute toxicity to aquatic organisms. However, long-term exposure studies are still needed to fully assess its environmental fate and potential risks. These findings are particularly relevant given the increasing emphasis on sustainable chemistry practices.

In conclusion, 1-(4-ethylphenyl)urea (CAS No. 34773-66-5) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application development, position it as a key player in both academic research and industrial innovation. As ongoing studies continue to uncover new potentials for this compound, its role in shaping future technologies and therapeutic solutions is expected to grow significantly.

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